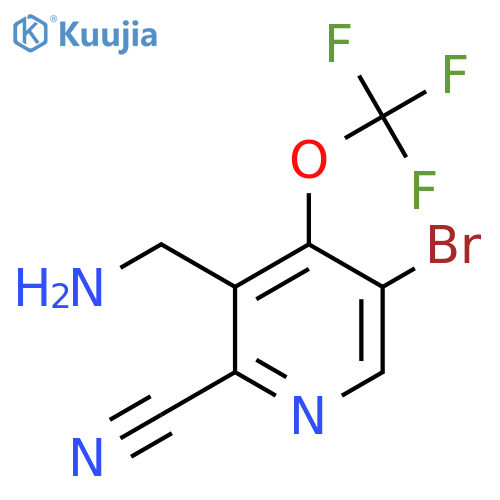Cas no 1806172-08-6 (3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine)

1806172-08-6 structure
商品名:3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine
CAS番号:1806172-08-6
MF:C8H5BrF3N3O
メガワット:296.044010877609
CID:4929857
3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H5BrF3N3O/c9-5-3-15-6(2-14)4(1-13)7(5)16-8(10,11)12/h3H,1,13H2
- InChIKey: AHCQVQNSKDQSLU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C#N)C(CN)=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 290
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 71.9
3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022003895-1g |
3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine |
1806172-08-6 | 97% | 1g |
$1,848.00 | 2022-03-31 | |
| Alichem | A022003895-500mg |
3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine |
1806172-08-6 | 97% | 500mg |
$970.20 | 2022-03-31 |
3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine 関連文献
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
1806172-08-6 (3-(Aminomethyl)-5-bromo-2-cyano-4-(trifluoromethoxy)pyridine) 関連製品
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
